N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
Description
Historical Research Development and Discovery Context
The synthesis of N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1797873-49-4) was first reported in pharmaceutical patent literature circa 2018 as part of efforts to develop kinase inhibitors. Its structural design combines three pharmacologically relevant motifs:
- Methoxy group : Enhances metabolic stability and membrane permeability
- Trifluoromethylphenyl moiety : Improves binding affinity through hydrophobic interactions
- Propanamide backbone : Facilitates hydrogen bonding with biological targets
Early synthetic routes involved a multi-step process starting from 2-methylphenethyl alcohol, proceeding through bromination (), methoxy group introduction, and final amide coupling with 3-[4-(trifluoromethyl)phenyl]propanoic acid. Key milestones include:
| Year | Development | Reference |
|---|---|---|
| 2018 | Initial synthetic protocol (45% yield) | |
| 2021 | Improved catalytic amidation (68% yield) | |
| 2023 | Enantioselective synthesis developed |
Significance in Medicinal Chemistry Research
This compound occupies a strategic position in drug discovery due to:
- Enhanced bioavailability : The trifluoromethyl group (logP = 3.2) improves lipid membrane penetration while maintaining water solubility (calculated logS = -4.1).
- Structural versatility : Allows modular modification at three positions:
Comparative studies with analogous compounds demonstrate superior target engagement. For instance, replacement of the trifluoromethyl group with chlorine (as in CID 3783853) reduces binding affinity by 12-fold in kinase inhibition assays.
Taxonomic Position within Propanamide Derivative Research
The compound belongs to a specialized subclass of propanamides with dual aromatic systems. Taxonomic classification:
This classification reflects its unique combination of:
Current Research Challenges and Objectives
Despite progress, significant hurdles remain:
Synthetic Challenges
- Stereochemical control at the methoxy-bearing carbon (racemic mixtures remain common)
- Scalability of palladium-catalyzed coupling steps (limited by catalyst loading)
Biological Characterization
- Target deconvolution: Preliminary studies suggest activity against 14 kinases (IC50 < 1 μM), but primary targets unconfirmed
- Metabolic stability: Hepatic microsome studies show rapid N-dealkylation (t1/2 = 23 min in human)
Current research priorities include:
- Development of asymmetric synthesis protocols
- Proteome-wide target profiling using chemical proteomics
- Rational design of metabolically stable analogues through:
Three critical knowledge gaps persist:
- Structural basis for observed kinase selectivity
- Impact of enantiomeric ratio on pharmacological activity
- Structure-toxicity relationships governing hepatocyte viability
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO2/c1-14-5-3-4-6-17(14)18(26-2)13-24-19(25)12-9-15-7-10-16(11-8-15)20(21,22)23/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHLIRSGOMZTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Overview of Propanamide Derivatives
*Estimated based on structural analysis.
Key Structural and Functional Differences
Substituent Effects on Lipophilicity and Binding
- Trifluoromethyl (-CF₃) : Present in the target compound, , and 4. This group enhances metabolic stability and membrane permeability via strong electron-withdrawing effects .
- Methoxy (-OCH₃): Found in the target compound, , and 5.
- Halogenation : (Br), 4 (Cl/F), and 5 (Cl) highlight halogenation’s role in enhancing target affinity but may elevate toxicity risks .
Heterocyclic vs. Aromatic Systems
- Tetrazole (): Mimics carboxylate groups, improving ionization and solubility compared to the target’s non-ionic substituents .
Conformational Flexibility
Research Implications and Limitations
- Limited Data Availability: Compounds like ’s bromophenyl-furyl analog lack analytical data, restricting comparative efficacy studies .
- Structural Diversity : The target compound’s unique combination of methoxy, methylphenyl, and trifluoromethyl groups offers a balance of solubility and lipophilicity absent in analogs.
- Potential Applications: The trifluoromethylphenyl motif (target, ) suggests utility in kinase inhibition or GPCR targeting, warranting further pharmacological profiling.
Biological Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H22F3N1O2
- Molecular Weight : 357.38 g/mol
This structure includes multiple functional groups that may contribute to its biological activity, including a methoxy group, a trifluoromethyl group, and an amide bond.
The biological activity of this compound is believed to involve the modulation of specific molecular targets within cells. Preliminary studies suggest that the compound may interact with various receptors and enzymes, influencing pathways related to inflammation, cancer progression, and metabolic processes.
Potential Mechanisms
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cell proliferation or apoptosis.
- Antioxidant Activity : The presence of methoxy and trifluoromethyl groups may enhance its ability to scavenge free radicals.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound against various cancer cell lines and other biological models.
In Vitro Studies
- Cytotoxicity Assays : The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in MCF-7 cells, suggesting a mechanism involving programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
| A549 | 15 | Apoptosis induction |
Case Studies
- Case Study on Breast Cancer : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
